1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a 4-hydroxyphenyl group, two methyl groups, and a carboxylic acid moiety. The hydroxyl group at the para position of the phenyl ring distinguishes it from related compounds, likely influencing its solubility, reactivity, and biological interactions through hydrogen bonding and increased polarity .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-7-12(13(16)17)9(2)14(8)10-3-5-11(15)6-4-10/h3-7,15H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBKIBCZAKZZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181924 | |
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876294-76-7 | |
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction is followed by oxidation to form the carboxylic acid group. Common reagents used in this synthesis include acetic acid, sulfuric acid, and oxidizing agents such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibit significant antioxidant properties. For instance, studies have shown that pyrrole derivatives can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing diseases such as cancer and neurodegenerative disorders .
Anticancer Potential
The compound has been evaluated for its potential anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism behind this activity may involve the modulation of signaling pathways associated with cell survival and death .
Enhancing Monoclonal Antibody Production
Recent findings suggest that derivatives of 2,5-dimethylpyrrole, a structural component of this compound, can enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. The presence of this compound led to increased cell-specific productivity by altering metabolic pathways, thus improving the yield of therapeutic antibodies .
Influence on Glycosylation Patterns
The compound has also been shown to affect glycosylation patterns of proteins produced in cell cultures. This is particularly relevant for therapeutic monoclonal antibodies, where glycosylation is a critical factor influencing efficacy and safety profiles. By modulating glycosylation, the compound may help optimize the quality attributes of therapeutic proteins .
Data Table: Summary of Applications
Case Study 1: Antioxidant Effects
A study published in Pharmaceutical Research demonstrated that a pyrrole derivative exhibited significant antioxidant activity through various assays measuring radical scavenging ability. The results suggested potential applications in developing nutraceuticals aimed at reducing oxidative stress-related diseases .
Case Study 2: Enhanced Monoclonal Antibody Production
In a comprehensive study on monoclonal antibody production, researchers identified that the addition of this compound to cell culture media significantly increased the yield of antibodies while maintaining cell viability. The study highlighted the compound's role in optimizing bioprocessing conditions for therapeutic protein production .
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with its analogs:
*Estimated based on methoxy analog (C₁₄H₁₅NO₃: 245.27 g/mol) with adjustment for hydroxyl group.
Key Observations:
- Polarity and Solubility: The hydroxyl group enhances aqueous solubility compared to halogenated analogs (F, Cl) due to hydrogen bonding.
- Reactivity : The hydroxyl group may participate in esterification or oxidation reactions, whereas halogenated analogs (e.g., -F, -Cl) are more inert but enable halogen bonding in biological systems .
- Molecular Weight : Chlorine substitution increases molecular weight significantly (249.7 g/mol), which could influence pharmacokinetics compared to the hydroxyl analog .
Commercial and Research Utility
- 4-Methoxyphenyl Derivative : Marketed by CymitQuimica with ≥95% purity, highlighting its role in medicinal chemistry research .
- 4-Chlorophenyl Derivative : Available from American Elements (CAS 60217-76-7) with PubChem CID 2739317, indicating its use in crystallography or small-molecule screening .
- 3-Ethylphenyl Derivative: Priced at $380/g (Santa Cruz Biotechnology), reflecting niche applications in specialized synthesis .
Biological Activity
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 876294-76-7) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound's structure features a hydroxyl group and a carboxylic acid, which are critical for its biological interactions.
- Molecular Formula : C₁₃H₁₃NO₃
- Molecular Weight : 231.25 g/mol
- CAS Number : 876294-76-7
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly its efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation. The presence of the hydroxyl and carboxylic acid groups is believed to enhance its interaction with cellular targets.
- Cell Viability Studies : In vitro studies revealed that this compound reduced the viability of A549 cells significantly. In a controlled experiment, treatment with this compound at a concentration of 100 µM resulted in a viability reduction to approximately 63.4% compared to untreated controls (p < 0.05) .
- Comparative Analysis : When compared to standard chemotherapeutic agents like cisplatin, the compound showed comparable efficacy but with a distinct structure-dependent activity profile .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Pathogen Sensitivity : The compound exhibited activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Studies determined that the MIC values for this compound were effective in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
